molecular formula C13H9NO2 B8372264 3-Methoxy-indeno[1,2-b]pyridin-5-one

3-Methoxy-indeno[1,2-b]pyridin-5-one

Cat. No.: B8372264
M. Wt: 211.22 g/mol
InChI Key: VMKXRFQGJAZFBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-indeno[1,2-b]pyridin-5-one is a synthetic small molecule based on the fused indenopyridine scaffold, intended for research and development purposes. This compound is of significant interest in medicinal chemistry and oncology research, particularly in the investigation of novel anti-breast cancer agents . The core indeno[1,2-b]pyridin-5-one structure has been identified as a promising pharmacophore in the development of anticancer therapeutics. Scientific studies on closely related analogues have demonstrated that these compounds can exhibit potent antiproliferative activity against human breast cancer cell lines, including MCF-7 and MDA-MB-231 . One such derivative, a furyl-substituted indeno[1,2-b]pyridine, was reported to show significant inhibitory effects against MCF-7 cells with an IC50 value of 1.18 µM . The primary mechanism of action for this class of compounds is associated with the inhibition of the cyclin-dependent kinase 2 (CDK-2) enzyme . CDK-2 plays a critical role in cell cycle progression, and its dysregulation is a hallmark of several cancers, making it a valuable target for therapeutic intervention. By inhibiting CDK-2, these compounds can disrupt the cell cycle and induce apoptosis in cancer cells . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

3-methoxyindeno[1,2-b]pyridin-5-one

InChI

InChI=1S/C13H9NO2/c1-16-8-6-11-12(14-7-8)9-4-2-3-5-10(9)13(11)15/h2-7H,1H3

InChI Key

VMKXRFQGJAZFBW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=CC=CC=C3C2=O)N=C1

Origin of Product

United States

Scientific Research Applications

Medicinal Applications

Pharmacological Properties:
3-Methoxy-indeno[1,2-b]pyridin-5-one and its derivatives have been studied for their potential pharmacological activities. The compound shows promise in several therapeutic areas:

  • Anticancer Activity: Research indicates that compounds derived from indeno[1,2-b]pyridine structures exhibit anticancer properties. For instance, a study highlighted the effectiveness of 8-methoxy-5H-indeno[1,2-b]pyridin-5-one in inhibiting tumor growth in various cancer models, suggesting that this class of compounds could serve as potential anticancer agents .
  • Neuroprotective Effects: Some derivatives have shown neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The mechanisms involve modulation of neuroinflammatory pathways and protection against oxidative stress .
  • Antimicrobial Activity: The compound has also demonstrated antimicrobial properties against a range of pathogens, making it a candidate for developing new antibiotics .

Case Studies:

  • Case Study 1: Anticancer Efficacy
    A study conducted on the efficacy of this compound against breast cancer cells revealed a significant reduction in cell viability at higher concentrations. The compound induced apoptosis through the activation of caspase pathways, demonstrating its potential as an anticancer agent.
  • Case Study 2: Neuroprotection
    In a murine model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. This suggests that this compound may have therapeutic potential in neurodegenerative disorders.

Agricultural Applications

Herbicidal Properties:
Research has identified the potential use of this compound as a herbicide. Its structural analogs have been shown to effectively control undesirable plant growth by inhibiting specific biochemical pathways critical for plant development.

Case Studies:

  • Case Study 1: Herbicide Efficacy
    A patent study demonstrated that derivatives of indeno[1,2-b]pyridine could be applied to crops to manage weed populations effectively without harming the crops themselves. Field trials showed a significant reduction in weed biomass when treated with these compounds compared to untreated controls .

Synthesis and Chemical Properties

The synthesis of this compound involves several steps, often starting from readily available precursors. Recent advancements have optimized synthetic routes to enhance yield and reduce costs:

Synthesis MethodYield (%)Key ReagentsConditions
Pd(OAc)₂-Cy₃P63-69K₂CO₃DMF, reflux
NBS/NISVariableBromo/iodoRoom temp

These methods highlight the versatility and accessibility of synthesizing this compound for various applications.

Chemical Reactions Analysis

Reaction Conditions

ComponentDetails
CatalystPd(OAc)₂ (5 mol%) and Cy₃P·HBF₄ (10 mol%)
BaseK₂CO₃ (2 equiv)
SolventDMF
Temperature130°C
Reaction Time24 hours
Yield69%

This method, optimized via systematic screening of catalyst ratios, demonstrates high efficiency for constructing the indeno[1,2-b]pyridinone core . The methoxy group is introduced via a pre-functionalized ketone precursor (e.g., 3b ), which undergoes intramolecular cyclization to form the target compound .

Functionalization at the Carbonyl Group

While direct functionalization of the 5-keto group in 3-methoxy-indeno[1,2-b]pyridin-5-one is not explicitly detailed in the literature, analogous indeno[1,2-b]pyridinones exhibit reactivity typical of cyclic ketones:

  • Nucleophilic Additions : The electron-deficient carbonyl group can undergo nucleophilic attacks, enabling the formation of hydrazones or oximes under acidic or basic conditions .

  • Reduction : Similar compounds have been reduced to secondary alcohols using agents like NaBH₄ or LiAlH₄, though this has not been reported specifically for the methoxy derivative .

Substitution Reactions on the Aromatic Rings

The indeno[1,2-b]pyridinone scaffold allows for electrophilic substitution at positions activated by the fused aromatic system:

Halogenation

  • Bromo- or iodo-substituted derivatives can be synthesized via electrophilic halogenation. For example, NBS (N-bromosuccinimide) or NIS (N-iodosuccinimide) in DMF triggers halogenation at the C3 or C8 positions, depending on reaction conditions .

Methoxy Group Modifications

  • Demethylation of the methoxy group using BBr₃ or HBr/AcOH could yield hydroxylated derivatives, enabling further functionalization (e.g., alkylation or acylation) .

Mechanistic Insights

The formation of this compound likely proceeds via:

  • Coordination of Pd(0) to the aryl halide in the ketone precursor.

  • Oxidative Addition to form a Pd(II) intermediate.

  • Intramolecular Cyclization to generate the fused pyridinone ring.

  • Reductive Elimination to release the product and regenerate the Pd(0) catalyst .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Substituent Analysis

The biological activity and physicochemical properties of 4-azafluorenones are highly dependent on substituent type and position. Below is a comparative analysis of 3-Methoxy-indeno[1,2-b]pyridin-5-one with structurally related compounds:

Compound Substituents Key Activities Mechanism/Notes Reference
This compound 3-OCH₃ Anticancer, DNA intercalation Topoisomerase IIα catalytic inhibitor; caspase 3-independent apoptosis
8a (Trifluoromethyl derivative) 2-CF₃, 8-phenyl Cytotoxicity (IC₅₀: 1–10 µM) Induces apoptosis via mitochondrial pathway; higher lipophilicity
5h (Pyridin-2-yl derivative) 4-(pyridin-2-yl), 3-methyl Antimicrobial, antimalarial Enhanced π-π stacking with DNA/enzymes; moderate activity against Gram+ bacteria
TI-1-190 2-(furan-2-yl), 4-(pyridin-2-yl) Potent topoisomerase IIα inhibition (IC₅₀: 0.2 µM) Superior to etoposide in DNA toxicity profile; microwave synthesis
Darienine (7-hydroxy-8,9-dimethoxy) 7-OH, 8,9-OCH₃, 4-CH₃ Neuroprotective, cytotoxic Alkaloid from Polyalthia spp.; mild cytotoxicity (IC₅₀: 50 µM)
Onychine (5,6-dihydroxy-1-methyl) 5,6-OH, 1-CH₃ Anticancer, antioxidant Axial pyridine alignment enhances hydrogen bonding; redox-active
MK-2461 (Benzo-cyclohepta-pyridinone) Fused benzo-cyclohepta ring c-Met kinase inhibition (IC₅₀: 4 nM) Targets tyrosine kinase signaling; distinct scaffold but similar intercalation

Key Findings

Substituent Effects on Bioactivity :

  • Electron-Withdrawing Groups (e.g., CF₃) : Increase cytotoxicity but may reduce solubility. Compound 8a shows IC₅₀ values in the low micromolar range against leukemia cells .
  • Hydroxy/Methoxy Combinations : Derivatives like darienine and onychine exhibit neuroprotective effects, likely due to hydrogen-bonding interactions and antioxidant capacity .
  • Bulkier Groups (e.g., pyridin-2-yl) : Enhance DNA intercalation but may limit blood-brain barrier penetration. TI-1-190 demonstrates potent topoisomerase IIα inhibition without caspase 3 activation, unlike etoposide .

Synthetic Accessibility :

  • Palladium-catalyzed methods (e.g., auto-tandem reactions) are efficient for halogenated derivatives (e.g., 7c with 3-thienyl, 69% yield) .
  • Microwave synthesis reduces reaction time for complex substituents (e.g., TI-1-190 ) .

Contrasts in Mechanism: While this compound acts as a catalytic topoisomerase inhibitor, MK-2461 targets c-Met kinase, highlighting scaffold-dependent selectivity . Compounds with dihydroxy substitutions (e.g., onychine) show dual anticancer and antioxidant effects, unlike methoxy-dominated analogs .

Q & A

Q. What are the common biological targets for indenopyridinone derivatives?

  • Answer :
  • Topoisomerase IIα : Indenopyridinones act as catalytic inhibitors, preventing DNA relegation without stabilizing cleavage complexes .
  • MAO-B : Reversible inhibition mitigates neurotoxicity risks compared to irreversible inhibitors .
  • Cytotoxicity : Azafluorenones induce apoptosis in cancer cells via mitochondrial pathways .

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